Cas no 2613384-53-3 (N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride)

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is a chemically stable, high-purity compound primarily utilized in pharmaceutical research and development. Its piperidine and cyclobutane moieties make it a versatile intermediate for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery. The dihydrochloride salt form enhances solubility, facilitating its use in aqueous-based reactions and biological assays. This compound exhibits consistent batch-to-batch reproducibility, ensuring reliable performance in medicinal chemistry applications. Its well-defined structure and reactivity profile make it suitable for exploring structure-activity relationships (SAR) in lead optimization. The product is typically supplied with comprehensive analytical characterization (e.g., HPLC, NMR) to confirm identity and purity.
N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride structure
2613384-53-3 structure
Product Name:N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
CAS No:2613384-53-3
MF:C10H20Cl2N2O
MW:255.184600830078
MDL:MFCD34185175
CID:5662100
PubChem ID:155943346
Update Time:2025-05-20

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
    • 2613384-53-3
    • EN300-27736199
    • N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride
    • MDL: MFCD34185175
    • Inchi: 1S/C10H18N2O.2ClH/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9;;/h8-9,11H,1-7H2,(H,12,13);2*1H
    • InChI Key: XNOFGQXOFWPSTL-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O=C(C1CCC1)NC1CCNCC1

Computed Properties

  • Exact Mass: 254.0952687g/mol
  • Monoisotopic Mass: 254.0952687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride Pricemore >>

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N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride Related Literature

Additional information on N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride

Professional Introduction to N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride (CAS No: 2613384-53-3)

N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride, with the CAS number 2613384-53-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of a piperidine moiety and a cyclobutane ring in its structure suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The chemical structure of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride consists of a cyclobutane carboxamide group linked to a piperidine ring. This specific arrangement of functional groups imparts distinct physicochemical properties that could be exploited for drug design. The piperidine ring is known for its ability to enhance solubility and bioavailability, while the cyclobutane ring introduces rigidity, which can influence binding affinity and selectivity. These characteristics make the compound an attractive scaffold for the development of small-molecule drugs.

In recent years, there has been growing interest in the use of heterocyclic compounds in drug discovery. Piperidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is no exception and has been explored for its potential pharmacological activity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating a range of diseases.

One of the most exciting aspects of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride is its versatility in drug design. The combination of the piperidine and cyclobutane moieties allows for fine-tuning of its pharmacological properties. For instance, modifications to the piperidine ring can alter its solubility and metabolic stability, while changes to the cyclobutane ring can affect its binding affinity to biological targets. This flexibility makes it an ideal candidate for structure-based drug design approaches.

The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the formation of the cyclobutane carboxamide group, followed by functionalization of the piperidine ring. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high enantiomeric purity. These methods are crucial for ensuring that the final product exhibits the desired pharmacological properties.

Recent advances in computational chemistry have also played a significant role in the study of N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These studies have provided valuable insights into its mechanism of action and have helped guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and identify promising candidates more efficiently.

In addition to its potential therapeutic applications, N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride has also been explored for its role in chemical biology research. Its unique structure makes it a useful tool for studying enzyme inhibition and receptor binding. By using this compound as a probe, researchers can gain deeper insights into complex biological pathways and develop new strategies for treating diseases.

The future prospects for N-(piperidin-4-yl)cyclobutanecarboxamide dihydrochloride are promising. Ongoing research is focused on optimizing its pharmacological properties and exploring new applications in drug development. As our understanding of biological systems continues to grow, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.

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